Prephytoene pyrophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

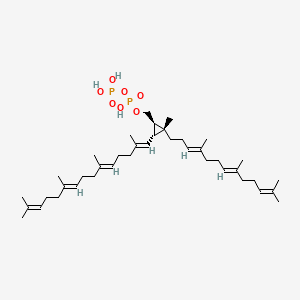

Prephytoene pyrophosphate is an organic compound that serves as a precursor in the biosynthesis of carotenoids. It is a key intermediate in the pathway leading to the formation of phytoene, which is the first committed step in carotenoid biosynthesis. Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and providing photoprotection. They are also important for human nutrition as dietary sources of vitamin A and antioxidants .

Vorbereitungsmethoden

Prephytoene pyrophosphate is synthesized through the action of the enzyme phytoene synthase. This enzyme catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form prephytoene diphosphate, which is then converted to phytoene within the active site of the enzyme . The reaction conditions typically involve the presence of magnesium ions (Mg²⁺) as cofactors and occur in plastids, the site of carotenoid biosynthesis in plant cells .

Analyse Chemischer Reaktionen

Prephytoene pyrophosphate undergoes several types of chemical reactions, primarily within the carotenoid biosynthesis pathway:

Wissenschaftliche Forschungsanwendungen

Role in Carotenoid Biosynthesis

Prephytoene pyrophosphate is synthesized from geranylgeranyl pyrophosphate through the action of the enzyme this compound synthase. This compound is then converted into phytoene by phytoene synthase, marking it as a critical step in the carotenoid biosynthetic pathway. Carotenoids are essential pigments involved in photosynthesis and provide health benefits in human diets.

Key Enzymatic Pathways

- Enzymatic Conversion : this compound is converted to phytoene through various enzymatic reactions.

- Enzyme Specificity : Different organisms exhibit variations in the types of phytoene produced (cis or trans), which can be traced back to the enzymatic activity on this compound .

Applications in Plant Biotechnology

The manipulation of this compound levels can enhance carotenoid content in crops, which is beneficial for improving nutritional quality and color.

Genetic Engineering Studies

- Transgenic Plants : Research has demonstrated that overexpressing genes related to this compound synthesis can significantly increase carotenoid levels in transgenic plants such as tomatoes and Arabidopsis .

- Case Study : In a study involving tomato plants, the expression of bacterial phytoene synthase resulted in elevated levels of carotenoids, including lycopene and β-carotene, indicating that manipulating this compound pathways can enhance fruit quality .

Metabolic Engineering Applications

This compound serves as a target for metabolic engineering aimed at increasing carotenoid production.

Engineering Strategies

- Pathway Optimization : By optimizing the biosynthetic pathway involving this compound, researchers have successfully increased carotenoid yields in various plant species .

- Synthetic Biology Approaches : Synthetic biology techniques are being employed to design pathways that efficiently convert this compound into desired carotenoids, potentially leading to higher production rates .

Nutritional and Health Implications

Carotenoids derived from this compound have significant health benefits, including antioxidant properties and roles in human health.

Health Benefits

- Dietary Importance : Increased levels of carotenoids such as β-carotene are linked to improved health outcomes, including reduced risk of chronic diseases .

- Biofortification : Utilizing this compound manipulation for biofortifying crops can help address nutritional deficiencies in populations reliant on staple crops with low carotenoid content.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Carotenoid Biosynthesis | Precursor for phytoene synthesis | Essential for carotenoid production |

| Plant Biotechnology | Genetic manipulation to enhance carotenoid content | Increased β-carotene levels in transgenic plants |

| Metabolic Engineering | Pathway optimization for higher yields | Enhanced production rates achieved |

| Nutritional Research | Health benefits associated with carotenoids | Linked to reduced chronic disease risk |

Case Study 1: Tomato Fruit Enhancement

Research demonstrated that overexpressing phytoene synthase genes increased lycopene levels significantly in transgenic tomato plants. This was achieved by manipulating the this compound pathway, showcasing its potential for agricultural applications.

Case Study 2: Arabidopsis Studies

In Arabidopsis, seed-specific expression of phytoene synthase led to increased accumulation of various carotenoids, including lutein and violaxanthin. This highlights the versatility of manipulating this compound for enhancing nutritional profiles in different plant species.

Wirkmechanismus

The mechanism of action of prephytoene diphosphate involves its conversion to phytoene by the enzyme phytoene synthase. This enzyme catalyzes the condensation of two geranylgeranyl diphosphate molecules to form prephytoene diphosphate, which then undergoes a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement to form phytoene . The molecular targets involved in this process include the active site of phytoene synthase and the magnesium ions that act as cofactors .

Vergleich Mit ähnlichen Verbindungen

Prephytoene pyrophosphate is similar to other intermediates in the carotenoid biosynthesis pathway, such as:

Geranylgeranyl diphosphate: The immediate precursor that condenses to form prephytoene diphosphate.

Lycopene and Beta-carotene: Carotenoids derived from phytoene, which have distinct structures and functions.

The uniqueness of prephytoene diphosphate lies in its role as a critical intermediate that bridges the gap between the initial precursors and the final carotenoid products .

Eigenschaften

CAS-Nummer |

38005-61-7 |

|---|---|

Molekularformel |

C40H68O7P2 |

Molekulargewicht |

722.9 g/mol |

IUPAC-Name |

[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |

InChI-Schlüssel |

RVCNKTPCHZNAAO-UZDKSQMHSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |

Key on ui other cas no. |

38005-61-7 |

Physikalische Beschreibung |

Solid |

Synonyme |

prelycopersene pyrophosphate prephytoene pyrophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.